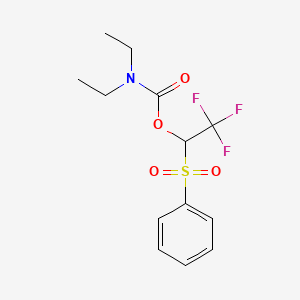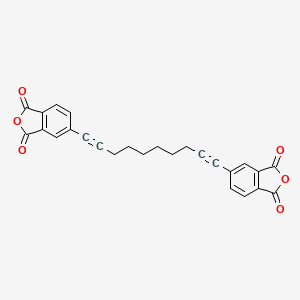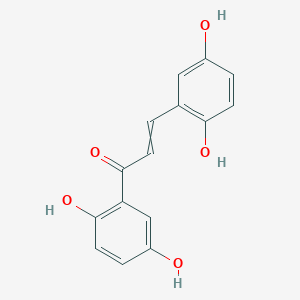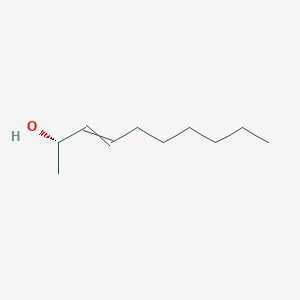
(2S)-Dec-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-Dec-3-en-2-ol is an organic compound with the molecular formula C10H20O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is characterized by a double bond between the third and fourth carbon atoms and a hydroxyl group attached to the second carbon atom in the (S)-configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Dec-3-en-2-ol can be achieved through various methods. One common approach involves the asymmetric reduction of the corresponding ketone, (2S)-Dec-3-en-2-one, using chiral catalysts or reagents. For instance, the reduction can be carried out using a chiral borane reagent in the presence of a suitable catalyst to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydrogenation of the corresponding alkyne, (2S)-Dec-3-yn-2-ol, using a palladium catalyst. This method allows for the selective reduction of the triple bond to a double bond while preserving the chiral center.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-Dec-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, (2S)-Dec-3-en-2-one, using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bond can be reduced to form (2S)-Decan-2-ol using hydrogenation with a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (2S)-Dec-3-en-2-yl chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent
Reduction: Palladium catalyst, hydrogen gas
Substitution: Thionyl chloride (SOCl2)
Major Products
Oxidation: (2S)-Dec-3-en-2-one
Reduction: (2S)-Decan-2-ol
Substitution: (2S)-Dec-3-en-2-yl chloride
Wissenschaftliche Forschungsanwendungen
(2S)-Dec-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pheromones and natural products.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of flavors and fragrances due to its pleasant odor.
Wirkmechanismus
The mechanism of action of (2S)-Dec-3-en-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. For example, as a pheromone precursor, it may bind to olfactory receptors, triggering specific behavioral responses in insects.
Vergleich Mit ähnlichen Verbindungen
(2S)-Dec-3-en-2-ol can be compared with other similar compounds, such as:
(2R)-Dec-3-en-2-ol: The enantiomer of this compound, which has the opposite configuration at the chiral center.
(2S)-Dec-3-en-1-ol: A structural isomer with the hydroxyl group attached to the first carbon atom instead of the second.
(2S)-Dec-4-en-2-ol: A positional isomer with the double bond between the fourth and fifth carbon atoms.
The uniqueness of this compound lies in its specific configuration and position of the functional groups, which influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
189298-30-4 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
(2S)-dec-3-en-2-ol |
InChI |
InChI=1S/C10H20O/c1-3-4-5-6-7-8-9-10(2)11/h8-11H,3-7H2,1-2H3/t10-/m0/s1 |
InChI-Schlüssel |
HZRSDQXGMJFUKO-JTQLQIEISA-N |
Isomerische SMILES |
CCCCCCC=C[C@H](C)O |
Kanonische SMILES |
CCCCCCC=CC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]-](/img/structure/B14251249.png)
![3-[(3,3-Diphenylpropyl)(methyl)amino]-2,2-dimethylpropanal](/img/structure/B14251253.png)
![Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)-](/img/structure/B14251255.png)
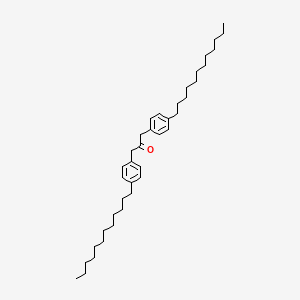
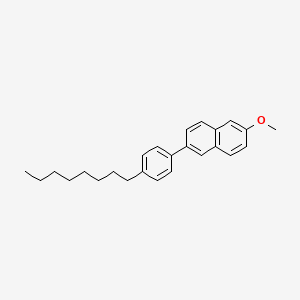
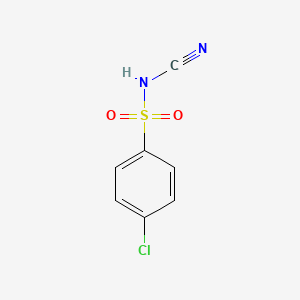
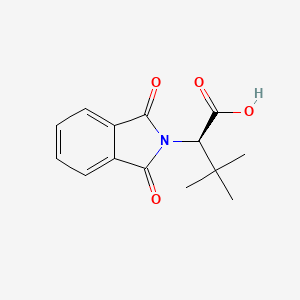

![N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14251300.png)

